Biotin NHS ester
Description
Significance of Biotinylation in Contemporary Biomolecular Sciences
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, holds significant importance in modern biomolecular sciences. creative-diagnostics.comcreative-proteomics.com This technique leverages the exceptionally strong non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin, which is among the strongest known protein-ligand interactions (dissociation constant (Kd) typically around 10⁻¹⁴ M). creative-diagnostics.comthermofisher.com This high affinity allows for the efficient capture, detection, and purification of biotinylated molecules from complex biological samples. ontosight.aicreative-diagnostics.com
The small size of the biotin molecule is advantageous as it generally minimizes interference with the biological function of the modified molecule. creative-diagnostics.comthermofisher.com Biotinylation can be achieved through chemical or enzymatic methods. creative-diagnostics.comcreative-proteomics.com Chemical biotinylation often utilizes reactive esters, such as NHS esters, that target specific functional groups on biomolecules. creative-diagnostics.comthermofisher.com
Applications of biotinylation in biomolecular sciences are diverse and include:
Affinity Purification: Isolation and enrichment of biotinylated proteins, nucleic acids, or other molecules using streptavidin- or avidin-coated matrices. ontosight.aicreative-diagnostics.com2bscientific.com
Detection and Quantification: Use in various assays like Western blotting, ELISA, and immunoprecipitation, where biotinylated antibodies or probes enhance sensitivity and specificity. ontosight.aiontosight.aicreative-diagnostics.com2bscientific.comlumiprobe.com
Cell Surface Labeling: Selective labeling of proteins on the cell surface to study dynamics, trafficking, and interactions. ontosight.aiontosight.aicreative-diagnostics.com
Microarray and Biosensor Technologies: Utilization of the biotin-streptavidin interaction for immobilization and detection of biomolecules. ontosight.ai
Molecular Imaging: Conjugation of biotinylated probes with imaging agents. creative-diagnostics.com
Studying Protein Interactions: Investigation of protein-protein or protein-ligand interactions through techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) using immobilized biotinylated proteins. 2bscientific.com
Research findings have demonstrated the utility of biotinylation in various contexts, including studies on histone modifications, although the abundance of biotinylated histones can be low. nih.govmdpi.com Studies have also focused on optimizing biotinylation efficiency and identifying specific labeling sites on proteins using techniques like LC-MS. tandfonline.com
The N-Hydroxysuccinimide Ester Moiety in Bioconjugation Chemistry
The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group widely employed in bioconjugation chemistry for the modification of biomolecules, particularly through reaction with primary amines. ontosight.aiglenresearch.comthermofisher.comlumiprobe.comlumiprobe.com NHS esters are typically formed by activating a carboxylic acid group with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide. wikipedia.orgthermofisher.com
The reactivity of NHS esters stems from the leaving group ability of the N-hydroxysuccinimide moiety. glenresearch.com In the presence of primary amines, the amine group performs a nucleophilic attack on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. glenresearch.comthermofisher.com This reaction is most efficient in slightly alkaline aqueous buffers, typically within the pH range of 7.2 to 9.0. glenresearch.comthermofisher.comlumiprobe.comthermofisher.comlumiprobe.comwindows.net At lower pH, the amine groups are protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester competes with the amine reaction, reducing labeling efficiency. lumiprobe.comthermofisher.comlumiprobe.comwindows.net
NHS esters are particularly suitable for labeling biomolecules in aqueous environments, although they are sensitive to hydrolysis. glenresearch.comlumiprobe.comlumiprobe.comthermofisher.com To minimize hydrolysis, reactions are often performed in non-nucleophilic buffers, and the NHS ester is typically dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture. glenresearch.comthermofisher.comlumiprobe.comlumiprobe.comwindows.netabberior.rocks The stability of NHS esters can be influenced by factors such as pH, temperature, and the presence of competing nucleophiles like water. glenresearch.comlumiprobe.comthermofisher.com
While primary amines (specifically the ε-amino groups of lysine (B10760008) residues and the N-terminus of proteins) are the primary targets for NHS ester reactions, studies have shown that NHS esters can also react with other nucleophilic amino acids, including serine, threonine, and tyrosine, although the resulting bonds may be less stable. glenresearch.comnih.gov
The NHS ester moiety is a versatile tool for introducing various labels, including fluorescent dyes, crosslinkers, and affinity tags like biotin, onto biomolecules. thermofisher.comlumiprobe.comlumiprobe.com The ability to form stable amide bonds with primary amines makes NHS esters indispensable in the preparation of bioconjugates for a wide range of research and diagnostic applications. ontosight.aiglenresearch.comthermofisher.comlumiprobe.comlumiprobe.com
Table 1: Properties of Biotin NHS Ester and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | CAS Number | Primary Reactive Group |
| This compound | C₁₄H₁₉N₃O₅S | 341.38 cfplus.czbroadpharm.com | 154731417 nih.gov | 35013-72-0 cfplus.czbroadpharm.comfishersci.com | NHS ester |
| Biotin | C₁₀H₁₆N₂O₃S | 244.31 dsmz.de | 171548 dsmz.deciteab.comnih.govflybase.org | 58-85-5 dsmz.de | Carboxylic Acid |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 fishersci.ca | 80170 wikipedia.orgfishersci.canih.govuni.lufishersci.ca | 6066-82-6 fishersci.canih.gov | Hydroxyl |
Table 2: Optimal Conditions for NHS Ester Reactions
| Parameter | Optimal Range / Condition | Notes | Source |
| pH | 7.2 - 9.0 (optimal 8.3-8.5) | Avoid low pH (amine protonation) and high pH (hydrolysis). lumiprobe.comthermofisher.comlumiprobe.comwindows.net | thermofisher.comlumiprobe.comthermofisher.comlumiprobe.comwindows.net |
| Solvent | Aqueous buffer | Water-miscible organic solvents (DMF, DMSO) for dissolving NHS ester. glenresearch.comlumiprobe.comlumiprobe.comwindows.net | glenresearch.comthermofisher.comlumiprobe.comlumiprobe.comwindows.net |
| Buffer Type | Non-nucleophilic | Phosphate, carbonate-bicarbonate, HEPES, borate. Avoid Tris. lumiprobe.comthermofisher.comlumiprobe.comwindows.net | lumiprobe.comthermofisher.comlumiprobe.comwindows.net |
| Reaction Time | 0.5 - 4 hours | Can vary depending on protein concentration and desired labeling degree. thermofisher.comglenresearch.com | thermofisher.comglenresearch.com |
| Temperature | Room temperature or 4°C | Hydrolysis is slower at lower temperatures. thermofisher.com | thermofisher.comwindows.net |
Table 3: Examples of Research Findings Using Biotinylation (General)
| Research Area | Key Finding / Application | Source |
| Histone Modifications | Biotinylation is a natural, albeit rare, modification of human histones H3 and H4, potentially involved in gene regulation. | nih.govmdpi.com |
| Protein Labeling Efficiency | LC-MS studies can evaluate biotinylation efficiency and identify primary labeling sites (e.g., lysine residues). tandfonline.com | tandfonline.com |
| Protein Interaction Studies | Biotinylated proteins used in SPR and BLI to study binding kinetics and affinities. 2bscientific.com | 2bscientific.com |
| Cell Surface Studies | Biotinylation with membrane-impermeable reagents allows selective labeling of cell surface proteins. creative-diagnostics.comthermofisher.com | creative-diagnostics.comthermofisher.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c17-9-4-5-10(18)16(9)21-11(19)3-1-2-8-12-7(6-22-8)14-13(20)15-12/h7-8,12H,1-6H2,(H2,14,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNSUXGJVGCMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Foundations of Biotin Nhs Ester Bioconjugation
Amine-Reactive Chemistry of N-Hydroxysuccinimide Esters
N-Hydroxysuccinimide esters are highly reactive functional groups commonly employed in the activation of carboxylate molecules for subsequent conjugation. thermofisher.com They are formed by the reaction of a carboxylic acid with N-hydroxysuccinimide, often facilitated by a carbodiimide (B86325) coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). thermofisher.comwikipedia.orgthermofisher.com The resulting NHS ester is considered a "leaving group" that is readily displaced by suitable nucleophiles. glenresearch.com
Reaction with Primary Amine Functional Groups
The primary reaction mechanism of NHS esters involves a nucleophilic attack by a primary amine on the carbonyl carbon of the NHS ester. glenresearch.comcreative-proteomics.com This reaction typically occurs efficiently in physiological to slightly alkaline conditions, with optimal pH generally ranging from 7.2 to 9.0. glenresearch.comthermofisher.comcreative-proteomics.com The amine group, due to the lone pair of electrons on the nitrogen atom, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. glenresearch.comcreative-proteomics.com This leads to the formation of a tetrahedral intermediate. glenresearch.com
Formation of Stable Amide Bonds
Following the formation of the tetrahedral intermediate, the N-hydroxysuccinimide group is eliminated as a leaving group, resulting in the formation of a stable amide bond between the biotin (B1667282) moiety and the molecule containing the primary amine. glenresearch.com This covalent amide linkage is highly stable under physiological conditions, ensuring the robust attachment of the biotin label to the target molecule. glenresearch.com The release of N-hydroxysuccinimide as a byproduct of this reaction is a characteristic feature of NHS ester coupling. glenresearch.comthermofisher.com
Selective Reactivity and Labeling Site Considerations
While NHS esters are primarily reactive towards primary amines, their application in complex biological molecules like proteins requires consideration of the availability and reactivity of these functional groups.
Lysine (B10760008) Residue Accessibility and Reactivity
In proteins, the primary amine functional groups are predominantly found at the N-terminus of each polypeptide chain and in the ε-amino group of lysine residues. thermofisher.comcreative-proteomics.comthermofisher.com Lysine residues are common targets for labeling with NHS esters due to the presence of this accessible primary amine. creative-diagnostics.comthermofisher.comnih.gov However, the reactivity of lysine residues can be influenced by their local chemical environment, including factors such as surrounding amino acid residues, protein conformation, and accessibility to the solvent. researchgate.net While NHS esters show selectivity for primary aliphatic amines, they can, to a lesser extent, react with other nucleophiles such as hydroxyl and sulfhydryl groups, although the resulting ester and thioester bonds are generally less stable and can be hydrolyzed or displaced by amines. glenresearch.com The abundance of lysine residues in many proteins means that labeling with Biotin NHS ester often results in heterogeneous modification, with biotin attached to multiple lysine sites. nih.govglenresearch.com A typical protein of 250 amino acids may contain around 20 lysine residues. nih.gov
N-Terminal Amine Labeling Specificity
The N-terminal amine of a protein also presents a primary amine group available for reaction with this compound. creative-diagnostics.comcreative-proteomics.com While both lysine residues and the N-terminus can be labeled, the relative reactivity can be influenced by the pKa of the specific amine group and the reaction conditions, particularly pH. At typical reaction pH values (7-9), the ε-amino groups of lysine residues and the N-terminal α-amine are largely deprotonated and thus nucleophilic, allowing them to react with the NHS ester. creative-proteomics.com However, achieving site-specific labeling solely at the N-terminus using standard NHS ester chemistry can be challenging due to the presence of multiple lysine residues. nih.gov Strategies to achieve more site-specific labeling often involve modifying the protein or using specialized reagents or reaction conditions. nih.gov
Impact of Linker Design on Conjugation Efficiency and Target Accessibility
Biotin NHS esters often incorporate a linker molecule between the biotin moiety and the NHS ester group. The design and length of this linker can significantly impact the efficiency of the conjugation reaction and the accessibility of the conjugated biotin for subsequent binding to avidin (B1170675) or streptavidin. thermofisher.comvwr.com Linkers, such as those based on polyethylene (B3416737) glycol (PEG) or alkyl chains (e.g., LC for "long chain"), can influence the solubility of the reagent, reduce steric hindrance between the biotin and the labeled molecule, and improve the interaction with avidin or streptavidin. thermofisher.comvwr.com For instance, PEGylated linkers can enhance the water solubility of the biotinylated molecule and provide a flexible spacer arm that minimizes steric hindrance. vwr.com The physical properties of the linker, including its length and flexibility, can affect how readily the NHS ester group can access and react with the target amine groups on the molecule being labeled. thermofisher.comthermofisher.com Furthermore, the linker design can influence the stability of the resulting conjugate, as demonstrated by studies showing that different spacers can affect the susceptibility of biotinylation to enzymatic cleavage. igem.org
Spacer Arm Length and Steric Hindrance Modulation
The effectiveness of the biotin-avidin/streptavidin interaction after biotinylation can be significantly impacted by steric hindrance, particularly when the biotinylated molecule is large or when the biotinylation occurs at sites close to functional regions of the target molecule sangon.comlumiprobe.com. To mitigate this, this compound reagents are available with spacer arms of varying lengths positioned between the biotin moiety and the NHS ester group thermofisher.comsangon.com. These spacers provide distance between the conjugated biotin and the target molecule, allowing better accessibility for binding to avidin or streptavidin and potentially reducing interference with the target molecule's biological activity insung.netresearchgate.net.
Different spacer arm lengths offer researchers the ability to optimize labeling and detection experiments sangon.com. For instance, NHS-Biotin has a relatively short spacer arm of 13.5 Å, consisting only of the native biotin valeric acid group sangon.combroadpharm.comapexbt.com. Other derivatives, like NHS-LC-Biotin, incorporate a longer spacer arm, such as a 6-atom chain, providing increased distance and reducing steric effects when binding to proteins or peptides lumiprobe.cominsung.net. The optimal spacer arm length can depend on the specific application and the nature of the molecule being biotinylated researchgate.net.
Role of Polyethylene Glycol (PEG) Moieties in Reagent Design
Polyethylene glycol (PEG) moieties are often incorporated into the spacer arms of biotinylation reagents, creating Biotin-PEG-NHS esters biochempeg.comcd-bioparticles.net. These PEGylated biotinylation reagents offer several advantages. The hydrophilic nature of PEG increases the water solubility of the biotinylation reagent and, consequently, the resulting biotinylated molecule thermofisher.comsmolecule.commedkoo.com. This enhanced solubility can be particularly beneficial for labeling molecules that are prone to aggregation or for applications in aqueous environments thermofisher.comsmolecule.com.
PEG spacers also help to reduce non-specific binding and can minimize steric hindrance, further improving the accessibility of the biotin tag for interaction with avidin or streptavidin researchgate.netsmolecule.com. The length of the PEG chain can be varied, with different lengths offering different degrees of solubility enhancement and steric hindrance reduction smolecule.com. For example, Biotin-PEG12-NHS ester features a long PEG chain that enhances solubility and reduces non-specific interactions smolecule.com.
Membrane Permeability and Hydrophilicity in Application Contexts
The membrane permeability of this compound reagents is a critical factor determining their suitability for labeling targets in different cellular compartments. This compound itself is generally membrane-permeable due to its uncharged nature and relatively simple alkyl-chain spacer arms thermofisher.comapexbt.com. This allows it to cross cell membranes and label intracellular proteins thermofisher.comsangon.cominsung.netapexbt.com.
In contrast, sulfonated derivatives, such as Sulfo-NHS-Biotin, contain a charged sulfonate group that renders them water-soluble but membrane-impermeable broadpharm.comgbiosciences.com. These charged reagents are primarily used for labeling proteins on the outer surface of intact cells, as they cannot readily penetrate the cell membrane thermofisher.comsangon.combroadpharm.comgbiosciences.comthermofisher.com. The difference in membrane permeability between this compound and its sulfonated analogs allows for selective labeling of intracellular versus cell surface proteins, providing a valuable tool for studying protein localization and membrane dynamics thermofisher.comsangon.com.
The hydrophilicity of the reagent, influenced by the presence of groups like sulfonate or PEG, affects not only membrane permeability but also the solubility of the reagent and the resulting biotinylated conjugate in aqueous solutions thermofisher.comthermofisher.comsmolecule.com.
Cleavable Biotinylation Strategies Utilizing Biotin NHS Esters
While standard this compound forms a stable, irreversible amide bond, cleavable biotinylation reagents incorporating an NHS ester allow for the reversible attachment of biotin to a target molecule. This reversibility is advantageous in applications where the isolation or purification of the biotinylated molecule is desired, followed by the release of the target molecule free from the biotin tag thermofisher.com. Cleavable biotinylation strategies enable the capture of a molecule using streptavidin affinity and subsequent elution under mild conditions that break the cleavable linker, thus releasing the native molecule thermofisher.cominterchim.fr.
Disulfide Bond-Based Cleavage Mechanisms
One common approach for creating cleavable biotinylation reagents involves incorporating a disulfide bond within the spacer arm broadpharm.commedchemexpress.com. Reagents like NHS-SS-Biotin contain a disulfide linkage that is stable under typical biotinylation conditions but can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT), beta-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) interchim.frbroadpharm.comfishersci.se.
This disulfide bond-based cleavage mechanism is particularly useful for affinity purification. A biotinylated molecule can be captured on a streptavidin resin, and then the bound molecule can be eluted by introducing a reducing agent to cleave the disulfide bond, releasing the target molecule from the biotin tag and the resin thermofisher.cominterchim.fr. NHS-SS-Biotin is membrane-permeable, allowing for intracellular cleavable labeling, while Sulfo-NHS-SS-Biotin is a water-soluble, membrane-impermeable analog used for cleavable cell surface labeling broadpharm.comfishersci.sethermofisher.commedchemexpress.com.
Photolabile Linker Integration and Applications
Photolabile linkers offer another mechanism for cleavable biotinylation. These linkers are designed to break upon exposure to light of a specific wavelength, typically in the UV range glenresearch.comnih.govpnas.org. Photocleavable biotinylation reagents, such as PC this compound, incorporate a photolabile moiety, often a 2-nitrobenzyl group, within the spacer arm connecting the biotin and the NHS ester glenresearch.comnih.govsigmaaldrich.combroadpharm.com.
The NHS ester portion reacts with primary amines to form a stable linkage. Subsequently, captured biomolecules can be released from streptavidin by exposing the sample to UV light, which cleaves the photolabile linker glenresearch.comsigmaaldrich.combroadpharm.com. This method allows for reagent-free release of the target molecule in an unaltered form glenresearch.compnas.org. Photocleavable biotinylation has applications in isolating DNA products for mass spectrometry analysis and studying DNA-protein complexes nih.gov. PC this compound can be used to label proteins or oligonucleotides, with the target being released unmodified upon photocleavage glenresearch.com.
Enzymatically Cleavable Linker Design
Enzymatically cleavable linkers are designed to be recognized and cleaved by specific enzymes. This strategy is particularly relevant in targeted drug delivery, such as in antibody-drug conjugates (ADCs), where a payload is linked to an antibody via a cleavable linker that is stable in circulation but cleaved within the target cell or tissue by specific enzymes broadpharm.combroadpharm.com.
Synthetic Methodologies and Derivatization Approaches for Biotin Nhs Esters
Chemical Synthesis of Biotin (B1667282) NHS Ester Core Structures
The core structure of biotin NHS ester is typically synthesized by activating the carboxylic acid group of biotin and reacting it with N-hydroxysuccinimide (NHS).
Coupling Reagents and Reaction Conditions
A common method for synthesizing this compound involves a carbodiimide (B86325) coupling procedure between biotin and N-hydroxysuccinimide. igem.org Dicyclohexylcarbodiimide (B1669883) (DCC) is a frequently used coupling reagent for this reaction. igem.orgthermofisher.comthermofisher.com The reaction is often carried out in anhydrous organic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). igem.orgthermofisher.comgbiosciences.comneb.comthermofisher.comthermofisher.comapexbt.comkorambiotech.comthermofisher.comthermofisher.com Triethylamine (B128534) is sometimes added as a base. neb.comnih.govrsc.org
Another approach utilizes N,N'-disuccinimidyl carbonate (DSC) to activate the carboxylic acid of biotin, followed by reaction with NHS. nih.govresearchgate.net This method has been applied to prepare this compound in DMF. researchgate.net
Typical reaction conditions involve stirring the mixture at room temperature for several hours, often overnight. igem.orgneb.comrsc.org For example, one procedure describes stirring the reaction mixture of biotin, NHS, and DCC in dry DMF for 19 hours at room temperature. igem.org Another protocol using DSC in DMF with triethylamine stirred the mixture at room temperature for 6 hours. nih.gov
Optimization of Synthetic Yield and Purity
Optimizing the synthesis of this compound focuses on maximizing the yield and achieving high purity, which is crucial for its subsequent use in labeling reactions. Factors influencing yield and purity include the choice of coupling reagent, solvent, reaction time, temperature, and purification method.
Using DCC coupling, yields for this compound synthesis have been reported to be high, such as 98% in one instance. nih.gov However, the purity can be affected by byproducts like dicyclohexylurea (DCU) when using DCC, which often precipitates and can be removed by filtration. igem.orgrsc.org
Purification methods commonly involve filtration to remove solid byproducts, followed by concentration of the filtrate. igem.orgrsc.org Recrystallization from suitable solvents, such as isopropanol, can further enhance purity. rsc.org Avoiding aqueous work-up is important because the NHS ester group is sensitive to moisture. nih.gov Techniques like trituration with organic solvents (e.g., ether and ethyl acetate) and chromatography, such as silica (B1680970) flash column chromatography, have been employed for purification. nih.gov
Analyzing product purity can be done using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR. igem.org NMR allows for a more confident determination of purity and the identification of minor impurities compared to TLC alone. igem.org Mass spectrometry (MS) can also be used to confirm the molecular weight of the synthesized product. nih.gov
Data from a synthesis of this compound using DSC in DMF with triethylamine reported a yield of 98% and a melting point of 198–200°C. nih.gov The purity was assessed by ¹H-NMR and MS. nih.gov
Derivatization for Specialized Research Applications
This compound serves as a versatile building block for creating a variety of specialized reagents by conjugating it to other functional molecules. This derivatization expands the utility of biotinylation in research.
Incorporation of Fluorescent Tags via NHS Ester Chemistry
NHS ester chemistry is widely used to incorporate fluorescent tags into biomolecules, including through biotinylation reagents. nih.govresearchgate.netliberty.edu Fluorescent dyes containing a carboxylic acid group can be activated to form NHS esters, which then react with primary amines on a target molecule. Similarly, this compound can be reacted with molecules containing primary amines that are also linked to or will be linked to fluorescent tags. nih.govnih.gov
Multifunctional reagents have been designed using a scaffold, such as a peptide, to which both biotin and a fluorescent tag are attached, along with an NHS ester group for conjugation to a target molecule. nih.govnih.govacs.org For instance, a reagent named "Fl-Biotin-NHS" was developed using a Lys-Cys dipeptide scaffold displaying biotin, fluorescein, and an NHS ester group. nih.govnih.govacs.org This allows for fluorescent detection of the biotinylated molecule.
The reaction between NHS esters and primary amines is efficient at physiological pH, making it suitable for labeling proteins and other biomolecules with fluorescent probes. researchgate.netontosight.ai
Conjugation with Photoactivable Groups
Photoactivable groups are incorporated into biotinylation reagents to enable light-controlled labeling. These reagents become reactive upon exposure to UV light, allowing for non-specific labeling of molecules in proximity, even if they lack primary amines or other common reactive groups. thermofisher.comwikipedia.org
While the search results did not provide specific examples of biotin NHS esters directly conjugated to photoactivable groups, the concept of combining NHS esters with photoactivable functionalities in crosslinking and labeling reagents is established. For example, heterobifunctional crosslinkers containing both an NHS ester and a photoactivatable phenyl azide (B81097) group are used for cross-linking applications. korambiotech.com These photoactivable groups, such as aryl azides, react non-specifically with C-H and N-H bonds upon UV irradiation. wikipedia.org
The design principle of incorporating a photoactivable group into a biotinylation reagent would involve a linker connecting the biotin moiety, the photoactivable group, and potentially an NHS ester or another reactive group depending on the desired application and target molecule. Photoactivable biotinylation reagents are particularly useful when specific functional groups are unavailable on the target molecule or when temporal control over the labeling process is required. thermofisher.comwikipedia.org
Design of Multifunctional Biotin-NHS Ester Reagents
Multifunctional biotin-NHS ester reagents are designed to incorporate additional functionalities alongside biotin and the NHS ester, enabling more complex applications such as simultaneous labeling with multiple tags or the introduction of cleavable linkers.
One approach to designing multifunctional reagents involves using a molecular scaffold to present different functional groups. nih.govnih.govacs.org As mentioned earlier, peptide scaffolds have been used to create reagents like Fl-Biotin-NHS, which combines biotin, fluorescein, and an NHS ester. nih.govnih.govacs.org This allows for both biotinylation and fluorescent detection using a single reagent.
Another type of multifunctional biotinylation reagent includes a cleavable linker, which allows the release of the biotinylated molecule from streptavidin or avidin (B1170675) under specific conditions. While not exclusively NHS esters, reagents like Sulfo-NHS-LC-Desthiobiotin incorporate a modified biotin that allows for soft-release elution. thermofisher.com The design of such reagents involves selecting appropriate linkers and functional groups that provide the desired properties, such as a cleavable bond (e.g., disulfide bond, photocleavable linker) or enhanced solubility (e.g., PEG linkers). glenresearch.comnih.govlumiprobe.com PEG linkers, for instance, can increase the water solubility of biotinylation reagents and reduce aggregation of labeled proteins. lumiprobe.com
The design of these reagents is driven by the need for enhanced control and versatility in biotinylation applications, allowing for specific targeting, detection, and manipulation of labeled biomolecules.
Applications in Advanced Protein and Biomolecule Research
Protein Labeling and Functional Probing
Biotinylation with Biotin (B1667282) NHS ester is a fundamental technique for labeling proteins, enabling a wide array of functional probing experiments.
General Protein Biotinylation for Affinity-Based Assays
General protein biotinylation is widely applied in affinity-based assays where the strong biotin-avidin/streptavidin interaction is leveraged for detection or capture. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting routinely employ biotinylated proteins or antibodies thermofisher.comgbiosciences.comantibodies.comcreative-proteomics.com. In these assays, biotinylated molecules are detected using streptavidin or avidin (B1170675) conjugates labeled with enzymes (like HRP or AP) or fluorescent dyes, providing a sensitive and specific detection method gbiosciences.comthermofisher.comsangon.comantibodies.com.
Antibody and Enzyme Labeling Strategies
Biotin NHS ester is commonly used to label antibodies and enzymes, enabling their use in various detection and purification protocols thermofisher.comcreative-diagnostics.comabcam.comfishersci.nlnih.gov. Biotinylated antibodies are valuable tools in immunoassays, immunohistochemistry (IHC), immunofluorescence (IF), and immunoprecipitation (IP) thermofisher.comgbiosciences.comantibodies.com. The multivalent binding of streptavidin to multiple biotins on an antibody can lead to signal amplification, increasing the sensitivity of detection for low-abundance targets antibodies.com. Similarly, biotinylated enzymes can be used in enzymatic assays or as probes.
Cell Surface Protein Biotinylation for Membrane Dynamics Studies
Cell surface protein biotinylation using membrane-impermeable this compound derivatives, such as sulfo-NHS-biotin, is a key technique for studying membrane protein expression, regulation, trafficking, and distribution thermofisher.comthermofisher.comcreative-diagnostics.comsangon.comjove.com. By selectively labeling proteins exposed on the outer surface of intact cells, researchers can isolate and analyze this specific protein population thermofisher.comcreative-diagnostics.comsangon.comjove.com. This method is particularly useful for differentiating plasma membrane proteins from intracellular ones and for studying dynamic processes like receptor internalization thermofisher.comcreative-diagnostics.comjove.com.
Intracellular Protein Labeling Techniques
Membrane-permeable this compound reagents, such as the standard NHS-biotin, can cross the cell membrane, allowing for the labeling of intracellular proteins thermofisher.comthermofisher.comfishersci.co.uk. This enables studies of protein localization within intracellular compartments or in hydrophobic microenvironments thermofisher.com. Techniques like proximity labeling, often employing enzymes fused to a protein of interest that catalyze the biotinylation of nearby proteins, utilize biotinylation to map spatial proteomes and protein interactions within living cells embopress.orgresearchgate.netresearchgate.net.
Elucidation of Protein Structure, Function, and Mechanism via Labeling
Biotinylation can serve as a tool to investigate protein structure, function, and mechanisms. By labeling specific residues or regions, researchers can probe protein interactions with other biomolecules like proteins, nucleic acids, and ligands sigmaaldrich.comsigmaaldrich.com. While traditional NHS ester labeling is often non-site-specific due to the abundance of lysine (B10760008) residues, strategies exist to achieve more targeted labeling, such as modifying NHS esters for site-specific labeling on N-terminal cysteine residues nih.gov. The ability to purify biotinylated proteins under various conditions, including mild, non-denaturing methods using anti-biotin antibodies, facilitates downstream functional analysis promegaconnections.comtandfonline.com.
Advanced Proteomic Investigations
Biotinylation is an integral part of many advanced proteomic workflows, particularly for enriching specific protein populations and enabling quantitative analysis.
Affinity purification using streptavidin or avidin-coated matrices is a common step in proteomic studies involving biotinylated proteins thermofisher.comgbiosciences.comcreative-diagnostics.comsigmaaldrich.comthermofisher.com. This allows for the isolation and enrichment of biotinylated proteins or peptides from complex biological samples, significantly reducing sample complexity for subsequent analysis, such as mass spectrometry (MS) creative-diagnostics.comembopress.orgsigmaaldrich.comnih.govnih.gov.
Quantitative proteomics often utilizes isotopic labeling strategies in conjunction with biotinylation. Methods like Isotope-Coded Affinity Tag (ICAT) originally employed biotin tags to purify labeled peptides before MS analysis, facilitating the comparison of protein abundance between samples thermofisher.com. More recent proximity labeling techniques coupled with quantitative MS approaches, such as data-independent acquisition (DIA), integrate automated enrichment of biotinylated proteins to enhance sample throughput and improve the reproducibility of protein identification and quantification in large-scale studies embopress.orgresearchgate.net. Direct detection of biotinylated proteins by mass spectrometry has also been developed to improve the identification of labeled protein subpopulations nih.gov.
The combination of cell surface biotinylation and quantitative proteomics, such as using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), has been successfully applied to identify and characterize cell surface proteins, including those with low abundance, in studies investigating cellular processes like metastasis nih.gov.
Enrichment of Biotinylated Peptides and Proteins for Mass Spectrometry
Biotinylation using NHS ester is a primary strategy for enriching specific protein subpopulations or peptides prior to mass spectrometry (MS) analysis nih.govacs.org. The high affinity of biotin for streptavidin or avidin allows for the selective capture of biotinylated molecules from complex biological samples using streptavidin- or avidin-coated matrices, such as beads creative-diagnostics.comnih.govnih.gov. This enrichment step is crucial for reducing sample complexity and improving the detection and identification of target proteins or peptides by MS nih.govpreveligelab.org.
For instance, in studies involving cell surface proteins, cell-impermeable biotinylation reagents, including NHS ester variants, can selectively label surface-exposed proteins. These biotinylated proteins can then be isolated using streptavidin-coated beads, and subsequently analyzed by MS to identify the cell surface proteome creative-diagnostics.com. Similarly, biotin-tagged chemical cross-linkers containing an NHS ester group have been synthesized and used to enrich cross-linked peptides, simplifying mass spectra and their analysis for studying protein structures and interactions nih.govpreveligelab.org.
A method called "Direct Detection of Biotin-containing Tags" (DiDBiT) has been developed to improve the direct MS detection of biotin-tagged proteins, overcoming limitations in discriminating unlabeled contaminants from labeled proteins in conventional strategies nih.govresearchgate.net. This method involves labeling cells with membrane-permeable NHS-biotin, followed by cell lysis, protein precipitation, digestion, and incubation with NeutrAvidin beads. Biotin-tagged peptides are then eluted and analyzed by MS nih.govacs.org. Studies using DiDBiT on HEK 293T cells labeled with NHS-biotin demonstrated a significantly higher number of identified biotinylated peptides compared to conventional protein elution or on-bead digestion methods nih.govacs.org.
Here is a comparison of peptide identification methods using NHS-biotin labeling in HEK 293T cells:
| Method | Starting Material | Biotinylated Peptides Identified |
| DiDBiT | 6 mg cell lysate | 3777 |
| Protein Elution | 6 mg cell lysate | 20 |
| On-bead Digestion | 6 mg cell lysate | 6 |
| MudPIT (with DiDBiT) | 10 mg cell lysate | 10715 |
Identification and Quantification of Labeled Proteomes
This compound is instrumental in identifying and quantifying labeled proteomes, particularly in the context of chemical proteomics and quantitative MS-based approaches chemimpex.comnomuraresearchgroup.com. By selectively labeling specific functional groups or protein subpopulations, biotinylation allows for their isolation and subsequent in-depth analysis via MS nih.govacs.org.
Quantitative proteomics often employs stable-isotope labeling strategies, and NHS ester-reactive reagents are utilized in these methods. For example, a hybrid-isotope labeling approach called NHS-ester tandem labeling in one pot (NETLOP) uses commercially available NHS-ester reactive reagents for multiplex quantitative proteomics, enabling the comparison of multiple biological samples in a single MS experiment researchgate.net. This method involves labeling lysine residues and peptide N-termini with different isotopic tags researchgate.net.
In chemical proteomics, NHS ester-based probes, including those incorporating biotin, are used to map proteome-wide ligandable hotspots and identify protein targets of covalent ligands nomuraresearchgroup.com. Techniques like isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling) utilize NHS-ester-alkyne probes to label reactive lysine residues in proteomes. Subsequent click chemistry with a biotin-azide tag allows for avidin enrichment and MS analysis to identify and quantify labeled peptides, providing insights into protein reactivity and ligand binding nomuraresearchgroup.com.
Bio-orthogonal Metabolic Labeling for Newly Synthesized Proteins
Biotinylation plays a role in bio-orthogonal metabolic labeling strategies used to detect newly synthesized proteins nih.govacs.orgthermofisher.com. This approach involves incorporating noncanonical amino acids containing bio-orthogonal functional groups, such as azides or alkynes, into newly synthesized proteins during cellular metabolism nih.govthermofisher.com. Subsequently, a click chemistry reaction is used to attach a biotin-containing tag to these functional groups nih.govacs.orgthermofisher.com.
For instance, azidohomoalanine (AHA), a methionine analog containing an azide (B81097) group, can be incorporated into newly synthesized proteins. A biotin tag is then attached via copper-catalyzed azide-alkyne cycloaddition (CuAAC) nih.govacs.org. The biotinylated newly synthesized proteins can be enriched using streptavidin and identified by MS nih.gov. This allows for the study of protein synthesis with temporal resolution nih.gov.
Analysis of Protein-Protein Interactions
This compound is a valuable tool for analyzing protein-protein interactions, particularly when combined with cross-linking and affinity purification techniques nih.govsigmaaldrich.cnfishersci.co.uk. Biotinylation can be used to label a "bait" protein, which is then incubated with a sample containing potential interacting "prey" proteins nih.govfishersci.co.uk. Chemical cross-linkers, sometimes incorporating a biotin tag and an NHS ester, can be used to covalently link interacting proteins nih.govfishersci.co.ukthermofisher.com.
Label transfer reagents, such as Sulfo-SBED, which contain an NHS ester, a photoreactive group, and biotin, are used to label a bait protein via the NHS ester fishersci.co.ukthermofisher.com. After the bait protein interacts with prey proteins, UV activation crosslinks the complex. A cleavable disulfide bond in the linker allows for the transfer of the biotin tag from the bait to the prey protein upon reduction. The biotinylated prey protein can then be purified using streptavidin and identified by methods like Western blot or mass spectrometry fishersci.co.ukthermofisher.com. This method is particularly useful for detecting weak or transient interactions thermofisher.com. Reversible biotinylation of purified proteins using reagents like Sulfo-NHS-SS-biotin (which contains a cleavable disulfide bond) allows for the capture and detection of protein interactions in vitro nih.gov.
Applications in Chemical Proteomics
As highlighted in previous sections, this compound is a fundamental reagent in chemical proteomics chemimpex.comnomuraresearchgroup.com. Its ability to selectively label primary amines allows for the development of activity-based protein profiling (ABPP) probes and other chemical tools to study enzyme activity, protein function, and post-translational modifications on a proteome-wide scale nomuraresearchgroup.com.
NHS ester-reactive probes can target specific functional groups or amino acid residues within proteins. When these probes are tagged with biotin, they enable the enrichment and identification of the labeled proteins and peptides using streptavidin affinity purification followed by MS analysis nomuraresearchgroup.com. This allows researchers to identify the targets of small molecules, map reactive sites within proteins, and gain insights into protein function and regulation in complex biological systems nomuraresearchgroup.com.
High-Resolution Microscopy and Imaging Techniques
Biotinylation mediated by NHS ester is also applied in various microscopy and imaging techniques, primarily for visualizing labeled structures through the high-affinity interaction with fluorescently-labeled streptavidin or avidin conjugates.
Immunofluorescence and Conventional Fluorescence Microscopy Applications
In immunofluorescence and conventional fluorescence microscopy, biotinylation is used to indirectly label targets for visualization. While fluorophore-conjugated antibodies are commonly used, biotinylated primary or secondary antibodies can also be employed creative-diagnostics.com. The biotinylated antibody binds to the target antigen, and then fluorescently-labeled streptavidin or avidin is added, which binds to the biotin tag, allowing for the visualization of the target under a fluorescence microscope creative-diagnostics.com. This approach can amplify the signal, as multiple streptavidin molecules can bind to a single biotinylated antibody.
NHS-functionalized biotinylation reagents have also been used in advanced microscopy techniques like Expansion Microscopy (ExM) nih.govyale.edu. In ExM, biological specimens are embedded in a swellable polymer. NHS-ester reagents, including biotinylated versions, can be used to link biomolecules, such as antibodies or fluorescent proteins, to the polymer network nih.govyale.edu. After the sample is treated to allow for expansion, the spatial resolution of the imaging is increased. While some ExM methods directly link fluorophores to the polymer using NHS esters, biotinylated linkers can also be incorporated, followed by staining with fluorescent streptavidin to visualize the labeled structures within the expanded matrix nih.govyale.edu.
Single-Molecule Detection with Biotinylated Probes
This compound plays a significant role in single-molecule detection strategies by enabling the creation of biotinylated probes. These probes, often oligonucleotides or proteins, can be functionalized with biotin via the reactive NHS ester group, allowing them to be anchored or detected with high specificity using streptavidin or avidin conjugates biorxiv.orgnih.gov. This approach is fundamental in techniques aiming to visualize and analyze individual molecules.
For instance, biotin-NHS ester has been used to synthesize biotin-ddUTP conjugates, which are then enzymatically incorporated into DNA oligonucleotides using terminal deoxynucleotidyl transferase (TdT) biorxiv.orgnih.gov. This method allows for the flexible functionalization of oligonucleotides with biotin, producing singly labeled probes suitable for quantitative imaging with single-molecule sensitivity in techniques like single-molecule FISH (smFISH) biorxiv.orgnih.gov. The stability of the resulting biotin-ddUTP conjugate is an important factor, allowing for storage and repeated use without significant loss of activity biorxiv.orgnih.gov.
Advanced Microscopy Modalities (e.g., PALM, dSTORM, STED, Expansion Microscopy)
This compound is indirectly involved in advanced microscopy techniques such as PALM, dSTORM, and STED, and directly in methods like Expansion Microscopy, by serving as a conjugation tool for fluorescent labels or anchoring molecules. While many fluorescent dyes are available as NHS esters for direct conjugation to amine-containing biomolecules, biotinylated molecules prepared using this compound can be subsequently labeled with fluorescent streptavidin or avidin conjugates for visualization in these super-resolution modalities rsc.orgatto-tec.comatto-tec.com.
In Expansion Microscopy (ExM), biotin-NHS ester is utilized in the preparation of trifunctional probes. These probes contain an NHS group for conjugating to antibodies (which recognize proteins of interest), a methacrylamide (B166291) group for anchoring to the swellable hydrogel matrix, and a reporter group like biotin or digoxigenin (B1670575) nih.gov. The biotin reporter group, attached via the NHS ester chemistry, survives the gelation process and can be stained with fluorescent streptavidin after expansion, enabling signal retention and enhancement for super-resolution imaging with conventional microscopes nih.govresearchgate.net. This is a critical improvement over earlier ExM protocols that suffered from significant fluorophore bleaching researchgate.net.
Force Microscopy for Molecular Interaction Studies
This compound is instrumental in preparing components for force microscopy techniques, such as Atomic Force Microscopy (AFM), to study molecular interactions at the single-molecule level. The high-affinity biotin-avidin/streptavidin interaction is a widely used model system in single-molecule force spectroscopy (SMFS) researchgate.netrsc.orgtcd.iefrontiersin.org.
This compound is used to functionalize AFM tips or substrates with biotin molecules researchgate.netrsc.org. For example, a biotin tether containing an NHS ester group can be synthesized and covalently coupled to amine-functionalized AFM tips researchgate.net. This allows the biotinylated tip to interact with immobilized avidin or streptavidin on a surface. By measuring the force required to break the specific biotin-avidin bond, researchers can gain insights into the interaction strength and energy landscape of the molecular complex rsc.orgtcd.ie. The use of flexible linkers, such as poly(ethylene glycol) (PEG), incorporated during the biotinylation process using compounds like biotin-PEG-NHS, helps to ensure that the measured forces correspond to specific single-molecule interactions and allows for proper orientation of the biotin molecule researchgate.netrsc.org. Studies using SMFS with biotinylated components prepared via NHS ester chemistry have revealed details about the unbinding forces and intermediate metastable states in the streptavidin-biotin system rsc.orgtcd.ie.
Surface Functionalization and Biosensor Development
This compound is a key reagent for modifying solid surfaces, which is critical for the development of biosensors and other surface-based assays. Its reactivity with primary amines allows for the immobilization of biotin onto surfaces that have been appropriately functionalized with amine groups.
Immobilization of Biomolecules onto Solid Supports
The immobilization of biomolecules onto solid supports is a fundamental step in creating biosensing platforms, microarrays, and other bio-integrated devices. This compound facilitates this process by allowing the creation of biotinylated surfaces that can then capture streptavidin or avidin, which in turn can bind to other biotinylated biomolecules researchgate.netresearchgate.netresearchgate.netnist.gov.
Surfaces such as gold, silicon, glass, and polymeric materials can be functionalized with amine groups, for example, by using silane (B1218182) coupling agents like 3-aminopropyltriethoxysilane (B1664141) (3-APTS) researchgate.netnist.govnih.gov. Subsequently, this compound can react with these surface amine groups to create a stable, biotinylated surface researchgate.netnist.govnih.gov. This biotinylated surface then serves as a high-capacity capture layer for streptavidin or avidin, which can then orient and immobilize biotinylated antibodies, proteins, or nucleic acids with high specificity and affinity researchgate.netresearchgate.netresearchgate.netnist.govredalyc.orgnih.gov. This indirect immobilization method via the biotin-streptavidin interaction offers advantages, such as maintaining the biological activity of the immobilized biomolecule researchgate.net.
Fabrication of Self-Assembled Monolayers (SAMs)
This compound is employed in the fabrication of biotinylated self-assembled monolayers (SAMs) on various surfaces, particularly gold researchgate.netmdpi.comacs.org. SAMs provide a well-defined and controllable surface chemistry for subsequent biomolecule immobilization.
Alkanethiols with terminal functional groups, including those that can be reacted with this compound, are commonly used to form SAMs on gold researchgate.netmdpi.comacs.org. For instance, SAMs presenting amine or carboxylic acid groups can be created, and the carboxylic acid groups can be activated with EDC/NHS chemistry to form reactive NHS esters on the surface rsc.orgmdpi.comacs.org. Biotinylation can then be achieved by reacting amine-containing biotin with these surface NHS esters aip.org. Alternatively, thiolated biotin derivatives, which may be synthesized using this compound chemistry, can directly form SAMs on gold surfaces researchgate.net. The properties of biotinylated SAMs, such as the density and orientation of immobilized biotin, can be tuned by using mixed SAMs composed of biotinylated thiols and other co-adsorbates, impacting the subsequent binding of streptavidin and the performance of biosensors researchgate.netacs.org.
Surface Activation of Chromatographic Media and Microarrays
NHS esters, including this compound, are widely used for the surface activation of various solid supports, such as chromatographic media, microbeads, nanoparticles, and microarray slides rsc.orgresearchgate.netkobv.de. This activation typically involves creating reactive groups on the support surface that can covalently link to biomolecules.
In the context of chromatography and microarrays, surfaces are often functionalized with amine or hydroxyl groups. This compound can react with surface amine groups to create a biotinylated surface, which can then be used for affinity capture of streptavidin or avidin, followed by the immobilization of biotinylated ligands aip.org. This approach is valuable for creating affinity chromatography columns for protein purification or for fabricating protein or nucleic acid microarrays where the specific immobilization and orientation of probes are crucial for assay performance rsc.orgaip.org. The stability and reactivity of NHS esters are important considerations, as they can be sensitive to moisture and may undergo hydrolysis, which can affect the efficiency of surface activation researchgate.netkobv.dersc.org. Methods for quantifying NHS, the hydrolysis product of NHS esters, have been developed to assess the quality and degradation of biotin-NHS ester and other NHS-activated reagents used in these applications researchgate.netkobv.dersc.org.
Design and Engineering of Biotin-Based Biosensors
This compound plays a significant role in the design and engineering of biotin-based biosensors. Its reactivity with primary amines allows for the immobilization of biotin onto various surfaces or molecules, which can then be used to capture streptavidin or avidin conjugates. This high-affinity interaction (biotin-avidin/streptavidin) is a cornerstone of many biosensing strategies, enabling the detection and quantification of specific biomolecules. The biotin-streptavidin interaction is considered one of the strongest non-covalent interactions in nature, with an affinity constant for avidin of about 10-15 M. google.comresearchgate.net This strong binding is exploited in biosensor development to improve detection systems when conjugated to nanoparticles. researchgate.net For instance, streptavidin-coated nanoparticles can be conjugated with biotinylated antibodies for non-invasive detection methods. researchgate.net The hydrolytic degradation of biotin-NHS ester is a factor to consider in biosensor development, highlighting the importance of stable conjugation. researchgate.net
Functionalization of Polymeric Materials and Brushes
The functionalization of polymeric materials and brushes with biotin is frequently achieved using this compound. This process allows for the creation of surfaces with specific binding capabilities, useful in various biotechnological applications. Modifying amine groups on polymers with this compound is an efficient method to incorporate a variety of biologically active components onto the polymer through NHS ester coupling. acs.orgacs.org This functionalization can lead to surfaces with tailored biological activity. For example, polysarcosine polymers have been modified with this compound to create ligands for water-soluble quantum dots, resulting in quantum dots with a biologically active surface. acs.orgacs.org This approach allows for the reproducible attachment of anchoring units to polymers, enabling efficient grafting onto surfaces like quantum dots. acs.orgacs.org
Methodological Applications in Drug Discovery and Chemical Biology
Development of Diagnostic Assay Components
This compound is a key reagent in the development of components for diagnostic assays, particularly in enzyme-linked immunosorbent assays (ELISA) and lateral flow immunoassays. Its ability to biotinylate antibodies and other proteins allows for their subsequent detection using streptavidin or avidin conjugated to detection molecules like enzymes or fluorophores. In ELISA-array assays for detecting encephalitis viruses, detection antibodies were coupled to this compound, followed by detection with Streptavidin-HRP. nih.gov This method demonstrated comparable specificity and higher sensitivity compared to conventional ELISAs. nih.govhuggingface.co Biotinylation of marker-specific antibodies with this compound has also been used in lateral flow immunoassay formats for detecting proteins. google.com The use of biotinylated molecules in conjunction with streptavidin or avidin enhances the sensitivity of immunoassays, facilitating the detection of antigens in low quantities. cenmed.com
Biotinylation in Targeted Delivery System Methodologies
Biotinylation using this compound is a common strategy in developing targeted delivery systems, especially for delivering therapeutic agents to specific cells or tissues. The overexpression of biotin receptors on various cancer cells makes biotinylation a promising approach for tumor-targeted drug delivery systems (TTDDS). rsc.orgdoi.org Biotin-conjugated drugs or drug carriers can selectively bind to these receptors, facilitating targeted uptake via receptor-mediated endocytosis. rsc.orgdoi.org this compound is used to conjugate biotin to various drug delivery vehicles, such as nanoparticles and cyclodextrins, to enhance their tumor-targeting ability. rsc.orgdoi.org For instance, biotin-arginine-modified hydroxypropyl-β-cyclodextrin nanoparticles were synthesized using this compound for the delivery of paclitaxel, showing improved cellular uptake in tumor cells. doi.org Biotin conjugation with platinum(IV) prodrugs using this compound has also been explored to selectively target cancer cells. mdpi.com
Protein-Small Molecule Conjugation Methodologies
This compound is widely used for conjugating small molecules to proteins, a fundamental technique in chemical biology and drug discovery. This conjugation allows for tracking, immobilization, or functionalization of proteins with desired small molecules. The NHS ester group reacts efficiently with primary amines found in lysine residues of proteins or at the N-terminus. Biotinylation of proteins with this compound enables their capture and detection using avidin or streptavidin, which is useful for studying protein interactions or isolating specific proteins. For example, biotin-glycine intermediates can be formed using this compound and glycine. While the search results did not provide specific detailed research findings on protein-small molecule conjugation methodologies using this compound beyond general biotinylation, the principle relies on the reactive NHS ester coupling to amine groups on proteins or small molecules containing amine functionalities.
Strategic Integration in Antibody-Drug Conjugate (ADC) Design
Biotinylation can be strategically integrated into the design of Antibody-Drug Conjugates (ADCs), although often as a tool for detection or purification rather than direct drug linkage. While this compound can be used to biotinylate antibodies, the direct conjugation of cytotoxic drugs through a biotin linker is less common in standard ADC design compared to other conjugation strategies. However, biotin's high affinity for streptavidin can be leveraged in pre-targeting strategies for ADCs or for the detection and characterization of ADCs during development. PEGylated biotin NHS esters are available, which can be used to introduce a PEG spacer between biotin and the molecule being conjugated, potentially improving solubility and reducing immunogenicity. axispharm.comaxispharm.com The use of this compound in ADC design methodologies would primarily involve the biotinylation of the antibody component for purposes such as purification, detection in assays, or as part of a multi-step targeting approach.
Computational and Structural Insights from Biotin-Streptavidin Interaction for Ligand Design
Structural analysis, particularly through high-resolution X-ray crystallography, has revealed the key features of the streptavidin binding pocket and the conformation of biotin within it. Streptavidin is a homotetrameric protein, with each subunit containing a biotin-binding site located at the end of an eight-stranded antiparallel β-barrel. acs.orgmdpi.com A crucial element for high-affinity binding is a flexible loop (residues 45-52 in streptavidin) that undergoes a conformational change upon biotin binding, effectively closing over the binding pocket and "trapping" the biotin molecule. mdpi.comresearchgate.netrcsb.org This induced fit mechanism significantly contributes to the slow dissociation rate of the complex. mdpi.compnas.org
Computational studies, including molecular mechanics calculations and molecular dynamics simulations, have complemented crystallographic data by providing dynamic insights into the binding process and the forces contributing to affinity. nih.govresearchgate.netresearchgate.netpnas.org Simulations have explored the unbinding pathways, suggesting a detailed multiple-pathway rupture mechanism involving several steps. researchgate.netmpg.de These studies attribute the strong binding forces and specificity primarily to an extensive hydrogen bond network between biotin and residues within the binding pocket. researchgate.netmpg.de Additionally, water bridges have been shown to enhance complex stability during rupture. researchgate.netmpg.de
Recent studies combining experimental techniques like Nuclear Magnetic Resonance (NMR) with quantum mechanical calculations have further refined the understanding of the interactions. biorxiv.orgacs.org Analysis of NMR chemical shift perturbations (CSPs) of biotin upon binding, correlated with quantum chemical predictions, has validated crystallographic structures as reliable models for computational analysis. biorxiv.orgacs.org Energy decomposition analysis from these computational approaches indicates that electrostatic interactions are dominant, although significant contributions also arise from orbital and dispersion forces. biorxiv.orgacs.org Notably, weak non-covalent interactions, such as CH···S, CH···π, and CH···HC contacts, driven by London dispersion forces, have been calculated to contribute substantially to the complex's stability, in some cases estimated to be around 44% of the total stability. biorxiv.orgacs.org
Molecular dynamics simulations have also been used to investigate the effect of protein dynamics on biotin binding. Studies have shown that biotin binding can suppress the internal dynamics of streptavidin, indicating a cooperative binding behavior where the binding of one biotin molecule can affect the dynamics of the entire tetramer. acs.org The reduced flexibility of the binding loop and decreased conformational change upon binding in engineered streptavidin variants with even higher affinity (like traptavidin) further underscore the importance of loop dynamics in modulating binding stability. portlandpress.comnih.gov
These detailed structural and computational insights into the biotin-streptavidin interaction provide a powerful framework for rational ligand design. By understanding the specific residues involved in hydrogen bonding, the contribution of weak non-covalent forces, the role of conformational changes in loop dynamics, and the energy landscape of the binding pathway, researchers can design molecules that mimic or exploit these interactions for various applications. This includes the development of novel affinity tags with tailored binding properties, the design of inhibitors targeting biotin-dependent enzymes, or the engineering of streptavidin variants with altered binding characteristics for specific biotechnological needs.
This compound, a reactive derivative of biotin, is frequently used to covalently attach biotin to primary amines (lysine residues and the N-terminus) on proteins and other biomolecules. nih.govnih.govlumiprobe.comnih.govlabinsights.nl While the primary application of this compound is labeling, the resulting biotinylated molecules are then used in studies that leverage the strong interaction with streptavidin. nih.govnih.govcreative-proteomics.comlifetein.com.cnbiorxiv.org The site of biotinylation can influence the interaction with streptavidin, and structural insights from the biotin-streptavidin complex can inform the design of biotinylation strategies using NHS esters to ensure optimal binding or to study the impact of biotinylation on protein structure and function. nih.govresearchgate.net Computational modeling can predict potential biotinylation sites on a protein and analyze how the attached biotin might interact with streptavidin or affect the protein's conformation, guiding the use of reagents like this compound for specific research goals.
Here is a summary of some research findings related to the computational and structural analysis of the biotin-streptavidin interaction:
| Study Type | Key Findings | Methodologies Used | Reference |
| Structural (X-ray Crystallography) | Detailed view of biotin in binding pocket; Identification of flexible loop closing upon binding; Conformational variations in loops. | X-ray Crystallography | researchgate.netrcsb.org |
| Computational (Molecular Dynamics) | Multiple unbinding pathways; Hydrogen bond network and water bridges contribute significantly to stability; Conformational motions observed during rupture. | Steered Molecular Dynamics (SMD), Molecular Dynamics (MD) simulations | researchgate.netresearchgate.netpnas.orgmpg.de |
| Computational (Quantum Mechanics & NMR) | Electrostatics dominate interaction, with significant contributions from orbital and dispersion forces; Weak non-covalent interactions are substantial contributors. | Quantum Chemical Calculations, NMR Chemical Shift Perturbation (CSP), Energy Decomposition Analysis | biorxiv.orgacs.org |
| Dynamic (Neutron Scattering & MD) | Biotin binding suppresses protein internal dynamics; Cooperative binding behavior affects the whole tetramer. | Quasielastic Neutron Scattering (QENS), Molecular Dynamics (MD) simulations | acs.org |
| Engineered Variants (Crystallography & MD) | Reduced flexibility of binding loop and decreased conformational change in high-affinity variants explain increased stability; Ser45 hydrogen bond crucial for dissociation. | X-ray Crystallography, Molecular Dynamics (MD) simulations | portlandpress.comnih.gov |
This table highlights the diverse approaches used to study the biotin-streptavidin interaction and the key insights gained, which are directly applicable to the computational design of ligands and the strategic use of biotinylation reagents like this compound in protein research.
Methodological Considerations and Optimization in Biotin Nhs Ester Utilization
Reaction Condition Parameters and Optimization
The reaction between a Biotin (B1667282) NHS ester and a primary amine is a nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.com However, this reaction is sensitive to its chemical environment, and several parameters must be optimized for successful conjugation.
The pH of the reaction buffer is one of the most critical factors influencing the efficiency of biotinylation with NHS esters. lumiprobe.comwindows.net The reaction targets primary amino groups (-NH₂), which are found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues. thermofisher.com The reactivity of these amines is strongly pH-dependent.
At acidic or neutral pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive towards the NHS ester. lumiprobe.cominterchim.fr As the pH increases into the alkaline range, the amine is deprotonated, becoming a potent nucleophile that can efficiently react with the NHS ester. For this reason, the labeling reaction is typically carried out in buffers with a pH between 7.2 and 9.0. thermofisher.comthermofisher.com Many protocols specify an optimal pH range of 8.3 to 8.5 to maximize the reaction rate. lumiprobe.comwindows.netlumiprobe.com
However, a competing reaction, the hydrolysis of the NHS ester, also accelerates with increasing pH. thermofisher.com In this process, water molecules attack the ester, rendering the biotin reagent inactive. This hydrolysis can significantly reduce the efficiency of the labeling reaction, especially in dilute protein solutions. thermofisher.com The stability of the NHS ester decreases dramatically at higher pH values, as illustrated in the table below.
| pH | Temperature | Half-life of Hydrolysis |
|---|---|---|
| 7.0 | 0°C | 4-5 hours thermofisher.com |
| 8.6 | 4°C | 10 minutes thermofisher.com |
| 9.0 | Room Temperature | A few minutes gbiosciences.com |
Therefore, a compromise is necessary. The pH must be high enough to ensure a sufficient concentration of deprotonated amines for the reaction to proceed but not so high that hydrolysis of the Biotin NHS ester becomes the dominant pathway. The choice of buffer is also crucial; buffers containing primary amines, such as Tris or glycine, are generally avoided as they will compete with the target molecule for reaction with the biotin reagent. thermofisher.comnih.gov Suitable buffers include phosphate, borate, HEPES, or carbonate-bicarbonate systems. thermofisher.com
The solubility of the specific this compound reagent dictates the choice of solvent. Many standard Biotin NHS esters are hydrophobic and have poor solubility in aqueous buffers. thermofisher.comvectorlabs.com These reagents must first be dissolved in a water-miscible, aprotic organic solvent before being added to the aqueous solution of the target molecule. thermofisher.com
The most commonly used organic solvents for this purpose are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). lumiprobe.comthermofisher.com It is imperative to use high-quality, amine-free solvents, as impurities can interfere with the conjugation. For instance, DMF can decompose to form dimethylamine, which can react with the NHS ester and reduce labeling efficiency. lumiprobe.comwindows.net
Conversely, sulfo-NHS esters of biotin feature a sulfonate group (SO₃⁻) on the N-hydroxysuccinimide ring. gbiosciences.com This modification significantly increases the water solubility of the reagent, often allowing it to be dissolved directly in the aqueous reaction buffer without the need for an organic co-solvent. gbiosciences.com The negative charge of sulfo-NHS esters also makes them impermeable to cell membranes, which is an advantageous property for specifically labeling cell surface proteins. gbiosciences.com
The temperature at which the biotinylation reaction is performed affects both the rate of the desired conjugation and the rate of the competing hydrolysis. Reactions are typically conducted at temperatures ranging from 4°C to room temperature (approx. 20-25°C). thermofisher.comthermofisher.com
Room Temperature (20-25°C): Performing the reaction at room temperature leads to faster reaction kinetics, with typical incubation times ranging from 30 minutes to 4 hours. thermofisher.comthermofisher.com
4°C (On Ice): Lowering the temperature to 4°C significantly slows down both the conjugation and hydrolysis reactions. thermofisher.com This extends the half-life of the this compound in the aqueous buffer, which can be advantageous for long incubation periods (e.g., overnight) or when working with delicate proteins. thermofisher.cominterchim.fr For cell surface labeling applications, incubation at 4°C is often preferred to minimize the internalization of the biotin reagent by the cells. thermofisher.comresearchgate.net
The choice of temperature is therefore a balance between reaction speed and reagent stability. For most applications, incubation at room temperature for 1-2 hours or at 4°C for 2-4 hours or overnight provides efficient labeling. thermofisher.comwindows.net
| Parameter | Recommendation |
|---|---|
| pH | 7.2 - 8.5 (Optimal range often cited as 8.3-8.5) thermofisher.comlumiprobe.com |
| Temperature | 4°C to Room Temperature (20-25°C) thermofisher.comthermofisher.com |
| Incubation Time | 30 minutes - 4 hours at Room Temperature; 2 hours - Overnight at 4°C thermofisher.comthermofisher.cominterchim.fr |
| Recommended Buffers | Phosphate, Bicarbonate/Carbonate, Borate, HEPES thermofisher.com |
| Buffers to Avoid | Tris, Glycine (contain primary amines) thermofisher.comnih.gov |
| Solvents (for non-sulfonated esters) | High-purity DMSO or DMF lumiprobe.comthermofisher.com |
Controlling Labeling Stoichiometry and Efficiency
The stoichiometry of biotinylation—the average number of biotin molecules conjugated to each target molecule—is a critical parameter that often requires careful control. Insufficient labeling can lead to low detection signals, while excessive labeling can potentially compromise the biological activity of the protein or cause aggregation. windows.net
The most direct method for controlling the extent of biotinylation is to adjust the molar ratio of the this compound to the target molecule in the reaction mixture. thermofisher.comthermofisher.com A higher molar excess of the biotin reagent will generally result in a higher degree of labeling. moleculardevices.com However, the relationship is not always linear and must be determined empirically for each specific protein and set of reaction conditions. moleculardevices.com
The concentration of the target protein is a key consideration. Dilute protein solutions require a greater molar excess of the biotin reagent to achieve the same degree of labeling as more concentrated solutions. thermofisher.com This is because the rate of the bimolecular labeling reaction decreases at lower concentrations, while the rate of the competing hydrolysis reaction (which is pseudo-first order in water) remains constant, thus becoming more competitive. thermofisher.com
| Protein Concentration | Suggested Molar Excess (Biotin:Protein) |
|---|---|
| 10 mg/mL | ≥ 12-fold thermofisher.com |
| 2 mg/mL | ≥ 20-fold thermofisher.com |
For initial optimization experiments, a range of molar ratios should be tested. For antibodies, starting ratios of 5:1, 10:1, 20:1, and 40:1 (biotin:antibody) can provide a good indication of the labeling response. moleculardevices.com The final degree of biotinylation can then be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.
A significant challenge in using amine-reactive chemistry like Biotin NHS esters is the potential for heterogeneous labeling. Most proteins contain multiple lysine residues in addition to their N-terminal amine, and these sites can exhibit different solvent accessibility and reactivity. gbiosciences.com This often results in a product that is a population of molecules with a distribution of biotin labels attached at various sites.
While achieving perfectly homogeneous labeling with this chemical method is difficult, several strategies can be employed to minimize the breadth of this distribution:
Rigorous Molar Ratio Control: As discussed, carefully titrating the molar ratio of the this compound is the primary strategy. Using the lowest effective molar ratio that provides a sufficient signal can favor the modification of the most reactive and accessible amine groups, potentially leading to a more consistent product.
Controlled Reaction Time: Limiting the reaction time can also help. Shorter incubations may allow for the modification of high-reactivity sites while minimizing the labeling of less reactive ones.
Protein Concentration: Maintaining a consistent and relatively high protein concentration (>1-2 mg/mL) can improve the reproducibility of the labeling reaction by favoring the bimolecular conjugation over hydrolysis. thermofisher.comnih.gov
Purification: After the reaction, robust purification methods such as size-exclusion or affinity chromatography are essential to remove not only the excess, unreacted biotin reagent but also potentially aggregated or overly modified protein species.
By systematically optimizing the reaction pH, solvent, temperature, and molar ratios, researchers can effectively control the biotinylation process to achieve reproducible and functionally reliable results.
Comparative Analysis with Alternative Biotinylation Reagents and Methods
The selection of an appropriate biotinylation strategy is paramount for the success of downstream applications. While Biotin NHS esters are widely utilized, a comparative understanding of alternative reagents and methods is crucial for optimizing experimental outcomes. This section provides a comparative analysis of chemical versus enzymatic biotinylation, evaluates other amine-reactive chemistries, and discusses non-amine reactive biotinylation reagents.
Chemical vs. Enzymatic Biotinylation Approaches
Biotin can be attached to target molecules through either chemical or enzymatic methods, each presenting distinct advantages and disadvantages. labmanager.com
Chemical Biotinylation , which includes the use of Biotin NHS esters, involves the reaction of a biotinylating reagent with specific functional groups on a protein or other macromolecule. creative-diagnostics.com This approach is versatile, relatively simple, and compatible with a wide range of proteins and other molecules. creative-diagnostics.comgbiosciences.com Chemical methods offer flexibility and can be performed both in vitro and in vivo. gbiosciences.com However, a significant drawback is the potential for non-specific or random labeling, as the reagent can react with multiple susceptible residues on the protein surface. creative-proteomics.com This can lead to a heterogeneous population of biotinylated molecules, potentially impacting protein function if the modification occurs at or near an active site. gbiosciences.comnih.gov
Enzymatic Biotinylation , in contrast, offers site-specific labeling. creative-diagnostics.com This method typically utilizes the bacterial enzyme Biotin Ligase (such as BirA from E. coli), which specifically recognizes and attaches biotin to a predetermined lysine residue within a short, specific peptide sequence known as an AviTag or acceptor peptide. creative-diagnostics.comwikipedia.orgexcedr.comnih.gov This results in a homogeneously biotinylated product with a defined orientation. wikipedia.org The high specificity of enzymatic biotinylation minimizes the risk of interfering with the protein's biological activity. amerigoscientific.com However, this method requires genetic modification of the target protein to include the acceptor peptide sequence and involves the co-expression of the biotin ligase, which can be more complex than chemical methods. excedr.comthermofisher.com
| Feature | Chemical Biotinylation (e.g., this compound) | Enzymatic Biotinylation (e.g., BirA/AviTag) |
| Specificity | Non-specific, targets available functional groups (e.g., primary amines). creative-diagnostics.com | Site-specific, targets a specific lysine within a recognition sequence. creative-diagnostics.comwikipedia.org |
| Homogeneity | Produces a heterogeneous population of labeled molecules. nih.gov | Results in a homogeneous product with a 1:1 biotin-to-protein ratio. wikipedia.orgnih.gov |
| Control | Less control over the site and extent of labeling. creative-proteomics.com | Precise control over the location of the biotin tag. creative-proteomics.com |
| Protein Function | Potential for inactivation if labeling occurs at critical sites. gbiosciences.comnih.gov | Minimal impact on protein function due to site-specificity. amerigoscientific.com |
| Methodology | Simple chemical reaction. creative-diagnostics.com | Requires genetic engineering to introduce the acceptor tag and co-expression of biotin ligase. excedr.comthermofisher.com |
| Versatility | Broadly applicable to a wide range of molecules. creative-diagnostics.com | Primarily used for recombinant proteins. creative-diagnostics.com |
Evaluation of Other Amine-Reactive Chemistries
While N-hydroxysuccinimide (NHS) esters are the most common amine-reactive biotinylation reagents, other chemistries are available, each with specific characteristics. avantorsciences.com
Sulfo-N-hydroxysuccinimide (Sulfo-NHS) Esters: These are water-soluble analogs of NHS esters. wikipedia.orgalfa-chemistry.com The addition of a sulfonate group to the N-hydroxysuccinimide ring increases their hydrophilicity, allowing for biotinylation reactions to be performed in aqueous solutions without the need for organic solvents like DMSO or DMF. alfa-chemistry.comgbiosciences.com This property makes them particularly suitable for labeling cell surface proteins, as they are membrane-impermeable. wikipedia.orggbiosciences.com The reaction chemistry of Sulfo-NHS esters with primary amines is essentially identical to that of NHS esters, forming a stable amide bond. wikipedia.org
Pentafluorophenyl (PFP) Esters: PFP esters exhibit enhanced reactivity compared to NHS esters. This allows for faster conjugation and potentially higher labeling efficiency, which can be advantageous for less reactive primary amines or when rapid labeling is required. alfa-chemistry.com
Tetrafluorophenyl (TFP) Esters: TFP esters are another alternative that offers a balance of reactivity and stability, providing efficient labeling of primary amines. alfa-chemistry.com
Although these alternatives exist, NHS and Sulfo-NHS esters remain the most widely used due to their well-characterized reactivity, commercial availability, and proven efficacy in a vast array of applications. avantorsciences.com It has been noted, however, that even with amine-reactive esters, side reactions can occur with other nucleophilic residues such as serine, tyrosine, and arginine under certain conditions, leading to unexpected modifications. nih.gov
Non-Amine Reactive Biotinylation Reagents
In situations where primary amines are absent, located in a functionally critical region of the protein, or when a more targeted labeling strategy is desired, non-amine reactive biotinylation reagents provide valuable alternatives. wikipedia.orgthermofisher.com
Sulfhydryl-Reactive Reagents: These reagents target free sulfhydryl groups found in cysteine residues. Common reactive groups include maleimides, iodoacetamides, and pyridyl disulfides. thermofisher.comiris-biotech.de Since free cysteines are often less abundant on a protein's surface compared to lysines, sulfhydryl-reactive biotinylation can result in more specific labeling. wikipedia.org This approach is beneficial when avoiding modification of primary amines is critical for preserving protein function. wikipedia.org
Carboxyl-Reactive Reagents: These reagents target carboxyl groups present at the C-terminus of proteins and on the side chains of aspartic and glutamic acid residues. wikipedia.orgthermofisher.com The biotinylation of carboxyl groups typically requires a two-step process involving a carbodiimide (B86325), such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxyl group, which then reacts with an amine- or hydrazide-containing biotin derivative to form a stable amide or hydrazone bond, respectively. wikipedia.orgthermofisher.comalfa-chemistry.com
Carbonyl-Reactive Reagents: Carbonyl groups (aldehydes and ketones) can be introduced into proteins through the oxidation of carbohydrate moieties (glycoproteins) or generated by other chemical modifications. Biotin hydrazide and alkoxyamine derivatives react with these carbonyls to form stable hydrazone and oxime linkages, respectively. alfa-chemistry.com
Photoreactive Reagents: For molecules that lack readily targetable functional groups, photoreactive biotinylation reagents offer a non-specific labeling solution. thermofisher.com These reagents typically contain an aryl azide (B81097) group that, upon exposure to UV light, forms a highly reactive nitrene intermediate. wikipedia.orgthermofisher.com This intermediate can then insert into C-H and N-H bonds, resulting in the covalent attachment of biotin. wikipedia.org
Click Chemistry Reagents: The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has provided highly specific and efficient methods for biotinylation. Biotin can be derivatized with either an azide or an alkyne group. thermofisher.combroadpharm.com The target molecule is correspondingly modified with the complementary functional group, and the two are then specifically ligated. thermofisher.com These reactions are bioorthogonal, meaning they proceed with high efficiency under physiological conditions without interfering with native biological processes. iris-biotech.de
| Reagent Type | Target Functional Group | Reactive Moiety | Bond Formed | Key Features |
| Sulfhydryl-Reactive | Thiols (-SH) | Maleimide, Iodoacetamide | Thioether | Targets less abundant cysteine residues for more specific labeling. wikipedia.org |
| Carboxyl-Reactive | Carboxyls (-COOH) | Carbodiimide (EDC) + Amine/Hydrazide | Amide/Hydrazone | Requires activation of carboxyl groups. wikipedia.orgthermofisher.com |
| Carbonyl-Reactive | Aldehydes/Ketones (-CHO) | Hydrazide, Alkoxyamine | Hydrazone/Oxime | Useful for labeling glycoproteins after periodate (B1199274) oxidation. alfa-chemistry.com |
| Photoreactive | C-H, N-H bonds | Aryl azide | C-N, N-N | Non-specific labeling upon UV activation. wikipedia.orgthermofisher.com |
| Click Chemistry | Azide/Alkyne | Azide, Alkyne | Triazole | Highly specific and bioorthogonal. thermofisher.comiris-biotech.de |
Purity Assessment and Quality Control of this compound Reagents
The purity and integrity of this compound reagents are critical for achieving reproducible and reliable biotinylation results. d-nb.info Due to their susceptibility to hydrolysis, proper quality control measures are essential to verify the activity of the reagent. d-nb.infothermofisher.com
Hydrophilic Interaction Chromatography (HILIC) for N-hydroxysuccinimide Quantification
Hydrolysis of a this compound results in the release of N-hydroxysuccinimide (NHS) and the corresponding biotin carboxylic acid. d-nb.info The presence of free NHS in a reagent preparation is a direct indicator of degradation. d-nb.info A robust method for quantifying NHS is therefore a valuable quality control tool. d-nb.info
Hydrophilic Interaction Chromatography (HILIC) coupled with UV detection has been established as a sensitive and reliable method for the quantification of NHS. d-nb.inforsc.org This chromatographic technique is well-suited for separating polar compounds like NHS from the more hydrophobic this compound. d-nb.info
In a typical HILIC method, a polar stationary phase (e.g., silica) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a smaller percentage of an aqueous buffer. d-nb.inforsc.org Under these conditions, NHS is retained on the column while the this compound elutes earlier. rsc.org By monitoring the UV absorbance at a specific wavelength (e.g., 220 nm or 260 nm), the amount of NHS in a sample can be quantified against a standard curve. d-nb.inforsc.org This method offers a detection limit in the range of 1 mg/L, which is sufficiently sensitive for most bioconjugation applications. d-nb.inforsc.org An advantage of this approach is its universality; by quantifying the common degradation product (NHS), the method can be applied to various NHS ester reagents without the need for specific optimization for each biotin derivative. d-nb.inforsc.org
Spectrophotometric and Chromatographic Methods for Reagent Purity
In addition to HILIC, other methods can be employed to assess the purity and reactivity of this compound reagents.
Spectrophotometric Assay: A simple and rapid method to assess the activity of an NHS ester reagent is based on the spectrophotometric detection of the released NHS upon hydrolysis. gbiosciences.comthermofisher.com The N-hydroxysuccinimide leaving group has a characteristic UV absorbance in the range of 260-280 nm. thermofisher.com The procedure involves measuring the initial absorbance of a reagent solution and then measuring it again after inducing complete hydrolysis with a strong base (e.g., NaOH). gbiosciences.comthermofisher.com A significant increase in absorbance after base treatment indicates that the reagent was active, as the hydrolysis releases the UV-active NHS. thermofisher.com If there is little to no change in absorbance, it suggests that the reagent was already hydrolyzed and is therefore inactive. thermofisher.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is another powerful tool for assessing the purity of this compound reagents. nih.gov RP-HPLC can be used to separate the active this compound from its hydrolyzed form (biotin carboxylic acid) and other impurities. rsc.org By comparing the chromatogram of a test sample to that of a known pure standard, the percentage of active reagent can be determined. lumiprobe.com Kinetic analysis of the biotinylation reaction of peptides can also be monitored using RP-HPLC to determine reaction rate constants. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a comprehensive structural confirmation and purity assessment, ¹H NMR spectroscopy can be utilized. nih.gov This technique provides detailed information about the chemical structure of the compound and can be used to confirm the presence of the NHS ester group and the biotin moiety, as well as to quantify impurities if an internal standard is used. nih.gov
Reagent Stability and Storage Considerations
The efficacy of this compound in biotinylation reactions is critically dependent on its chemical stability. The N-hydroxysuccinimide (NHS) ester functional group is susceptible to hydrolysis, a process that renders the reagent inactive for its intended purpose of reacting with primary amines. schem.jp Therefore, meticulous attention to storage and handling protocols is paramount to preserve the reagent's reactivity.
Solid-Phase Stability and Storage
In its solid, crystalline form, this compound is relatively stable and can be stored for extended periods under appropriate conditions. rsc.orgigem.org The primary factor compromising its stability is exposure to moisture. broadpharm.com To mitigate hydrolysis, the reagent should be stored in a tightly sealed container with a desiccant at low temperatures, typically -20°C. broadpharm.comcaymanchem.com Before use, it is crucial to allow the container to equilibrate to room temperature before opening. This practice prevents the condensation of atmospheric moisture onto the cold powder, which would otherwise lead to rapid degradation. broadpharm.comthermofisher.com When stored properly under these anhydrous conditions, the solid reagent can remain active for several years. caymanchem.com Some manufacturers report a shelf life of at least four years when stored at -20°C. caymanchem.com
| Parameter | Recommendation | Rationale | Reported Shelf Life |
|---|---|---|---|
| Temperature | -20°C | Minimizes degradation kinetics. | Up to 4 years caymanchem.com |
| Atmosphere | Dry/Desiccated | Prevents hydrolysis from ambient moisture. broadpharm.com | |
| Handling | Equilibrate to room temperature before opening. | Avoids moisture condensation on the cold reagent. thermofisher.com |
Solution-Phase Stability and Storage
The stability of this compound diminishes significantly once it is dissolved in a solvent. The rate of degradation in solution is influenced by the choice of solvent and the presence of water.
Organic Solvents: For reconstitution, anhydrous or amine-free organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended. interchim.fr In high-quality, anhydrous DMF, a solution of this compound can remain active for at least one month when stored at -20°C. Some sources suggest a storage period of one to two months for solutions in DMF or DMSO at -20°C. interchim.frsapphirebioscience.comlumiprobe.com However, it is generally advised to prepare these stock solutions fresh or use them as quickly as possible, as the hygroscopic nature of these solvents can lead to the introduction of moisture and subsequent hydrolysis. igem.orgbroadpharm.com
Aqueous Solutions: this compound is highly unstable in aqueous solutions due to rapid hydrolysis of the NHS ester. thermofisher.com The rate of hydrolysis is strongly dependent on the pH of the solution. interchim.frlumiprobe.com At alkaline pH values (pH 8.5-9.5), which are optimal for the reaction with primary amines, the hydrolysis rate is significantly accelerated. thermofisher.comsapphirebioscience.combio-rad.com For instance, the reagent can be completely hydrolyzed within minutes at a pH above 9. bio-rad.comgbiosciences.com Consequently, aqueous solutions of this compound must be prepared immediately before use and cannot be stored. broadpharm.comlumiprobe.com The half-life of hydrolysis decreases dramatically as the pH increases, being several hours at pH 7 but only minutes at pH 9. thermofisher.comgbiosciences.com
| Solvent | Recommended Storage Temperature | Recommended Duration | Key Considerations |
|---|---|---|---|
| Anhydrous DMF or DMSO | -20°C | Up to 1-2 months interchim.frsapphirebioscience.comlumiprobe.com | Must use high-purity, anhydrous, amine-free solvent. interchim.fr Prepare fresh when possible. broadpharm.com |
| Aqueous Buffer (e.g., PBS) | Not Recommended for Storage | Use Immediately | Highly susceptible to rapid hydrolysis, especially at pH > 7. thermofisher.comgbiosciences.com |
| pH Level | Relative Hydrolysis Rate | Implication for Use |
|---|---|---|
| Acidic (e.g., pH 3.0-5.8) | Slow | Stock solutions may be more stable, but conjugation reaction with amines is inefficient. nih.gov |
| Neutral (e.g., pH 7.0) | Moderate | Half-life is on the order of hours. gbiosciences.com |
| Alkaline (e.g., pH 8.5-9.0) | Rapid | Optimal for amine reaction, but reagent half-life is significantly reduced to minutes. thermofisher.comgbiosciences.com |
The degradation of the reagent via hydrolysis results in the formation of a biotin carboxylic acid and free N-hydroxysuccinimide, neither of which can form a stable amide bond with a primary amine, leading to failed or inefficient biotinylation. schem.jprsc.org Therefore, verifying the activity of the reagent, especially if it has been stored for a long time or handled improperly, is a crucial step for successful and reproducible experimental outcomes. thermofisher.com
Emerging Research Directions and Future Innovations
Development of Novel Site-Specific Biotinylation Strategies
While the reaction of Biotin (B1667282) NHS ester with primary amines is effective, it typically results in the random labeling of multiple lysine (B10760008) residues and the N-terminus of a protein, leading to a heterogeneous mixture of biotinylated products bonopusbio.comnih.govcreative-diagnostics.com. This lack of site specificity can potentially impair the biological activity of the modified molecule or complicate downstream analysis nih.gov. Consequently, a significant area of current research is dedicated to developing strategies for site-specific biotinylation.
Efforts include exploring enzymatic methods, such as using biotin ligases like BirA, which can attach biotin to a specific lysine residue within a defined peptide sequence (AviTag) that is genetically fused to the target protein bonopusbio.comnih.govcreative-diagnostics.com. This enzymatic approach offers a high degree of specificity and yields a more homogeneous product compared to chemical methods nih.govcreative-diagnostics.com.
Beyond enzymatic methods, novel chemical strategies are also being devised to achieve controlled biotinylation. This involves the design of new Biotin NHS ester derivatives or the integration of this compound into more complex labeling systems that target specific sites introduced through genetic or chemical modification of the biomolecule nih.govgbiosciences.com. For instance, multifunctional reagents incorporating this compound along with other functional groups on a scaffold can enable the attachment of biotin at a single, predetermined site, leading to precisely modified conjugates with controlled stoichiometry nih.gov. Such controlled labeling is particularly beneficial for applications requiring a defined number of biotin molecules per protein, such as the formation of soluble protein oligomers using avidin (B1170675) nih.gov.
Advanced Bioconjugation Chemistries for Complex Molecular Systems
This compound plays a crucial role in the development of advanced bioconjugation chemistries aimed at constructing complex molecular systems. Its ability to readily react with primary amines makes it a versatile building block for conjugating biotin to a wide array of materials and molecules, including synthetic polymers, nanoparticles, and solid supports purepeg.comfrontiersin.org.
Future innovations involve integrating this compound-based biotinylation with orthogonal bioconjugation techniques, such as click chemistry researchgate.netprecisepeg.com. This allows for the creation of sophisticated multi-component assemblies with precise control over their architecture and composition. For example, a molecule could be first biotinylated using this compound and then conjugated to an alkyne or azide-functionalized entity via click chemistry precisepeg.com.
The development of cleavable biotin linkers is another important area, offering the ability to release captured or immobilized molecules under specific conditions nih.gov. These linkers, which can be incorporated into this compound reagents, provide added flexibility and control in various applications, including affinity purification and sensing nih.gov. Furthermore, the design and synthesis of this compound derivatives with different linker lengths and properties, such as PEGylated versions, are being explored to optimize the performance of biotin conjugates in diverse environments and with complex biomolecules like antibodies, which are increasingly used in targeted therapies and diagnostics chemimpex.compurepeg.comprecisepeg.commedchemexpress.comcreative-biolabs.comdbaitalia.it.
Integration with High-Throughput Screening Platforms
The exceptionally strong interaction between biotin and avidin/streptavidin makes biotinylation an invaluable technique for enabling high-throughput screening (HTS) platforms researchgate.netplos.orgacs.org. By biotinylating target molecules, researchers can efficiently immobilize them onto surfaces or beads coated with avidin or streptavidin, facilitating the parallel analysis of numerous interactions or enzymatic activities researchgate.netplos.org.
Research is actively focused on developing miniaturized and automated HTS systems that leverage biotinylation for applications such as screening protein-protein interactions, identifying enzyme substrates or inhibitors, and discovering novel drug candidates researchgate.netplos.orgacs.org. Microarray technology, which utilizes arrays of immobilized biotinylated molecules, is a prime example of how biotinylation is integrated into HTS for parallel analysis plos.org.
Innovations in this domain include the development of novel substrates and detection methods to enhance the sensitivity, speed, and throughput of biotin-based HTS assays researchgate.netplos.orgacs.org. The incorporation of technologies like plasmonic gold films in microarrays can significantly amplify detection signals, improving sensitivity plos.org. Additionally, the development of automated systems and microfluidic devices is streamlining the entire process, from biotinylation to detection, enabling faster and more efficient screening of large libraries of molecules nih.gov. These advancements are critical for accelerating discovery in fields ranging from fundamental biology to drug development plos.orgacs.org.
Bioengineering Applications of this compound Conjugates
This compound conjugates are increasingly being utilized in various bioengineering applications, including the design of biomaterials, tissue engineering scaffolds, and advanced biosensors chemimpex.compurepeg.comfrontiersin.org. The ease with which biotin can be conjugated to a wide range of biomolecules and synthetic materials allows for the creation of functionalized surfaces and matrices with tailored biological interactions.
In tissue engineering, biotinylation can be used to immobilize growth factors, cell adhesion ligands, or other signaling molecules onto biocompatible scaffolds frontiersin.org. The robust biotin-avidin interaction ensures stable attachment, and the density and spatial presentation of the immobilized cues can be controlled to influence cell behavior, such as adhesion, proliferation, and differentiation frontiersin.org. Research is exploring the use of biotinylation to create complex microenvironments within scaffolds to guide tissue regeneration frontiersin.org.
Biotinylation also plays a key role in the development of highly sensitive and specific biosensors . By biotinylating capture molecules, such as antibodies or aptamers, they can be immobilized onto sensor surfaces to selectively bind target analytes from complex biological samples . The high affinity of the biotin-avidin interaction contributes significantly to the performance of these biosensors .
Furthermore, this compound conjugates are being investigated for modifying the surface of nanoparticles and other delivery systems chemimpex.com. Biotinylation can facilitate targeted delivery by enabling these carriers to bind to cells or tissues that overexpress biotin receptors, a strategy being explored for improving the specificity and efficacy of drug delivery, particularly in cancer therapy chemimpex.com.
Q & A
Q. What are the critical reaction parameters for effective protein biotinylation using Biotin NHS ester?
this compound reacts with primary amines (e.g., lysine residues) under mildly alkaline conditions (pH 6.5–8.5) to form stable amide bonds . Key parameters include:
- pH : Maintain reaction buffers near pH 7.5 to balance ester reactivity and hydrolysis .
- Temperature : Room temperature (20–25°C) minimizes hydrolysis while enabling efficient labeling .
- Molar ratio : Use a 5–20-fold molar excess of this compound over the target protein to ensure saturation .
- Incubation time : 30–60 minutes, followed by quenching with Tris buffer or glycine to terminate unreacted esters .
Q. How can researchers confirm successful biotinylation of a target protein?
- Mass spectrometry : A mass shift of ~341 Da (molecular weight of this compound) confirms conjugation .
- Streptavidin-based assays : Use streptavidin-coated plates or beads to detect biotinylated proteins via ELISA, pull-downs, or Western blot .
- Fluorescent avidin derivatives : Fluorescein-conjugated streptavidin enables visualization in gel electrophoresis or microscopy .
Q. What storage conditions preserve this compound stability?
- Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis .
- Avoid repeated freeze-thaw cycles of reconstituted solutions. Prepare fresh aliquots in anhydrous DMSO or DMF for immediate use .
Advanced Research Questions
Q. How can hydrolysis of this compound be quantified and mitigated during experiments?
- Hydrophilic Interaction Chromatography (HILIC) : Quantify residual NHS esters and hydrolysis products (e.g., NHS and biotin byproducts) using a silica-based column with ammonium acetate buffer (pH 7.5) and UV detection at 220 nm .
- Mitigation strategies :
- Use low-pH buffers (pH 6.0) for short-term storage to slow hydrolysis .
- Optimize reaction kinetics by pre-dissolving this compound in anhydrous solvents to minimize water exposure .
Q. What strategies improve biotinylation efficiency in complex biological mixtures (e.g., cell lysates)?
- Pre-purification : Isolate target proteins via affinity chromatography to reduce nonspecific labeling .
- Competitive blocking : Add free amines (e.g., glycine) post-labeling to quench unreacted esters and reduce background .
- Controlled pH : Adjust reaction pH to 7.5–8.0 to favor amine reactivity over hydrolysis, particularly in dilute protein solutions .
Q. How to troubleshoot discrepancies in streptavidin-binding assays after biotinylation?
- Verify labeling efficiency : Use mass spectrometry or HILIC to confirm biotin incorporation and detect hydrolysis .
- Assess steric hindrance : Long PEG spacers (e.g., Biotin-PEG4-NHS ester) improve streptavidin accessibility in densely labeled proteins .
- Check storage conditions : Hydrolysis during storage can reduce active esters, leading to false negatives. Always use fresh aliquots .
Methodological Considerations from Evidence
- Experimental design : Include negative controls (e.g., unlabeled proteins) and technical replicates to validate reproducibility .
- Statistical validation : Apply ANOVA or t-tests to compare labeling efficiency across conditions, ensuring p-values <0.05 for significance .
- Safety protocols : Use PPE (gloves, goggles) and dispose of waste via certified biohazard facilities due to NHS ester toxicity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
